Benzyl 7'-fluoro-4'-oxo-1',3'-dihydrospiro[piperidine-4,2'-quinazoline]-1-carboxylate
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Overview
Description
Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a quinazoline moiety, a piperidine ring, and a benzyl group makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a quinazoline derivative with a piperidine derivative under specific conditions. The reaction often requires the use of a catalyst, such as palladium, and may involve steps like nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-pressure reactors and advanced purification methods like chromatography would be common.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-chloro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate
- Benzyl 7-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate
Uniqueness
Benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4’-piperidine]-1’-carboxylate is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this particular derivative more potent in certain applications compared to its chloro or bromo counterparts.
Properties
IUPAC Name |
benzyl 7-fluoro-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-6-7-16-17(12-15)22-20(23-18(16)25)8-10-24(11-9-20)19(26)27-13-14-4-2-1-3-5-14/h1-7,12,22H,8-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHQGGMIZKQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC(=C3)F)C(=O)N2)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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